molecular formula C20H24O3 B124931 6alpha-Hydroxy-ethinylestradiol CAS No. 27521-34-2

6alpha-Hydroxy-ethinylestradiol

Cat. No. B124931
CAS RN: 27521-34-2
M. Wt: 312.4 g/mol
InChI Key: XFBUZQAUNLRYCT-VTPPTGSRSA-N
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Description

6alpha-Hydroxy-ethinylestradiol is a derivative of ethinylestradiol . Ethinylestradiol is an estrogen medication widely used in birth control pills in combination with progestins . It has also been used for the treatment of menopausal symptoms, gynecological disorders, and certain hormone-sensitive cancers .


Molecular Structure Analysis

The molecular formula of 6alpha-Hydroxy-ethinylestradiol is C20H24O3 . The IUPAC name is (6S,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol . The molecular weight is 312.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6alpha-Hydroxy-ethinylestradiol include a molecular weight of 312.4 g/mol . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 500.4±50.0 ºC (760 mmHg), and a flash point of 233.0±24.7 ºC .

Scientific Research Applications

Pharmacokinetic Drug Interactions

17alpha-Ethinylestradiol (EE), a structurally related compound, is extensively metabolized via various pathways including intestinal sulfation and hepatic oxidation. It's involved in pharmacokinetic drug interactions as both a victim and perpetrator due to its effects on cytochrome P450 enzymes. Understanding these interactions is crucial for evaluating new pharmaceuticals and ensuring drug safety (Zhang et al., 2007).

Environmental Impact on Aquatic Organisms

The presence of EE2, a synthetic estrogen, in water bodies at concentrations above 1 ng/l poses a significant risk to aquatic life. Studies on Chinese rare minnows and largemouth bass have shown adverse effects on mortality, deformities, reproductive parameters, and endocrine function upon exposure to EE2. These findings highlight the critical need for establishing water quality criteria to protect aquatic ecosystems (Zha et al., 2008); (Collí-Dulá et al., 2014).

Effects on Endocrine and Reproductive Systems

Exposure to EE2 during critical developmental periods can disrupt endocrine and reproductive functions in fish, potentially leading to long-term consequences for population dynamics. Studies have demonstrated changes in vitellogenin levels, estrogen receptor activation, and alterations in reproductive success in various fish species, indicating the potent endocrine-disrupting capabilities of EE2 (Foran et al., 2002).

Removal and Degradation Strategies

Research into the degradation of EE2 through processes like ozonation has shown promise for reducing its presence and estrogenic activity in water bodies. These findings are essential for developing effective water treatment strategies to mitigate the environmental impact of synthetic estrogens (Lee et al., 2008).

Biotransformation by Microalgae

Microalgae have been shown to biotransform EE into various products, demonstrating the potential for biological remediation techniques to address pollution by synthetic estrogens. This research opens new avenues for using microalgae in water treatment processes (Della Greca et al., 2008).

Safety And Hazards

The safety data sheet for ethinylestradiol indicates that it is harmful if swallowed and may cause cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

(6S,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBUZQAUNLRYCT-VTPPTGSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@@H](C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181943
Record name 6alpha-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxy-ethinylestradiol

CAS RN

27521-34-2
Record name 6alpha-Hydroxy-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027521342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6alpha-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6α,17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,6,17-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6.ALPHA.-HYDROXY-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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